3-Methyl-2,4-dinitrophenol
Overview
Description
3-Methyl-2,4-dinitrophenol is a biochemical used in the preparation of phosphorothioamidate analogues as antimalarial agents . It has anti-androgenic activity and significantly inhibits basal and hCG-stimulated testosterone production in rats .
Synthesis Analysis
A highly selective method is suggested for the synthesis of 2,4-dinitrophenol by nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture . The yield of 2,4-dinitrophenol is as high as 80% .Molecular Structure Analysis
The molecular formula of 3-Methyl-2,4-dinitrophenol is C7H6N2O5 . The InChI isInChI=1S/C7H6N2O5/c1-4-5 (8 (11)12)2-3-6 (10)7 (4)9 (13)14/h2-3,10H,1H3
. Chemical Reactions Analysis
The catalytic activity of the PdO–NiO was analyzed for the reduction of different toxic azo compounds namely, 4-nitrophenol (NP), 2,4-dinitrophenol (DNP), 2,4,6-trinitrophenol (TNP), methylene blue (MB), rhodamine B (RhB) and methyl orange (MO) separately and their mixture with the presence of a NaBH4 .Physical And Chemical Properties Analysis
The molecular weight of 3-Methyl-2,4-dinitrophenol is 198.13 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The Topological Polar Surface Area is 112 Ų .Scientific Research Applications
Obesity Treatment Research
3-Methyl-2,4-dinitrophenol (DNP) has been explored in the context of obesity treatment. A study by Goldgof et al. (2014) found that DNP, when used as a chemical uncoupler, can protect against diet-induced obesity in mice at thermoneutrality. It was observed to generate heat and reduce weight gain, demonstrating potential for further investigation in obesity treatment (Goldgof et al., 2014).
Industrial and Environmental Applications
DNP has been employed in various industrial and environmental contexts. Rich and Yates (1955) studied the effect of DNP on activated sludge, a crucial component in aerobic biological treatment of sewage. Their research indicated that low concentrations of DNP could act as a powerful stimulator of respiration in this context (Rich & Yates, 1955).
Mitochondrial Activity Research
Research on DNP's impact on mitochondrial activity has been significant. Godfraind et al. (1970) found that DNP interferes with mitochondrial activity, uncoupling oxidative phosphorylation. This characteristic has made it a subject of interest for studying the metabolism of central or peripheral neural tissue (Godfraind et al., 1970).
Nonalcoholic Fatty Liver Disease (NAFLD) Treatment
A study conducted by Wei et al. (2017) on NAFLD treatment using DNP revealed its effectiveness against this disease. They developed a sustained-release form of DNP which reduced hepatic steatosis and liver triglyceride content in rats without causing significant side effects, suggesting potential therapeutic benefits for NAFLD (Wei et al., 2017).
Wastewater Treatment
In the environmental sector, DNP has been evaluated for its potential in wastewater treatment. A study by MirzaHedayat et al. (2018) focused on photocatalytic degradation of DNP from synthetic wastewater, emphasizing its role as a pollutant and the methods to mitigate its environmental impact (MirzaHedayat et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-methyl-2,4-dinitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-4-5(8(11)12)2-3-6(10)7(4)9(13)14/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWQQNOSQNSCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073950 | |
Record name | Phenol, 3-methyl-2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,4-dinitrophenol | |
CAS RN |
1817-66-9 | |
Record name | Phenol, 3-methyl-2,4-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-methyl-2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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